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Compound of Interest

Compound Name: Palladium-109

Cat. No.: B1195325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Palladium-109 (¹⁰⁹Pd) is a promising radionuclide for targeted cancer therapy due to its

favorable decay characteristics. It emits both medium-energy beta particles (β⁻), effective for

treating larger tumor masses, and Auger electrons upon the decay of its daughter nuclide,

silver-109m (¹⁰⁹ᵐAg), which are highly effective for eradicating micrometastases. The

development of ¹⁰⁹Pd-based nanopharmaceuticals aims to leverage these properties by

combining the therapeutic potential of ¹⁰⁹Pd with the targeting capabilities of nanotechnology,

enabling specific delivery to tumor sites while minimizing off-target toxicity.

These application notes provide an overview of the synthesis, characterization, and evaluation

of ¹⁰⁹Pd-based nanopharmaceuticals. Detailed protocols for key experimental procedures are

included to guide researchers in this burgeoning field.

Data Presentation: Physicochemical and In-Vitro
Efficacy Data
The following tables summarize key quantitative data for representative Palladium-109 based

nanopharmaceuticals.

Table 1: Physicochemical Characterization of Targeted Palladium Nanoparticles
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Nanoparticl
e
Formulation

Core
Material

Targeting
Ligand

Average
Size (nm)

Zeta
Potential
(mV)

Reference

Res-PdNP-4 Palladium Resveratrol 24 ± 3 -40 ± 3 [1]

Tf-PdNPs Palladium Transferrin 98.9 -22.3 [2]

Pd@CQD@F

e₃O₄

Iron

Oxide/Palladi

um

Carbon

Quantum

Dots

Not Specified Not Specified [3]

Propolis-

PdNPs
Palladium Propolis 3.14 - 4.62 -9.2

Au@¹⁰⁹Pd-

PEG-

Trastuzumab

Gold-

Palladium

Core-Shell

Trastuzumab ~15 (core) Not Specified [2]

Table 2: In-Vitro Cytotoxicity (IC50) of Palladium Nanoparticles in Various Cancer Cell Lines

Nanoparticle/C
omplex

Cancer Cell
Line

IC50 Value
(µM)

Incubation
Time (h)

Reference

Pd(II) Complex
LNCaP

(Prostate)
3.433 72 [4]

Pd(II) Complex PC-3 (Prostate) 26.79 72 [4]

PdDPhPzTn HeLa (Cervical) 23.28 ± 2.44 72 [1]

PdDPhPzTz HeLa (Cervical) 27.98 ± 3.33 72 [1]

Pd(II) Complex 1 AGS (Gastric) 0.68 (µg/mL) Not Specified [5]

Propolis-PdNPs MCF-7 (Breast) 104.79 (µg/mL) Not Specified

Table 3: In-Vivo Biodistribution of Radiolabeled Nanoparticles in Tumor-Bearing Mice (%ID/g)
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Nanopa
rticle
Formula
tion

Tumor
Model

Time
Post-
Injectio
n (h)

Tumor
Uptake
(%ID/g)

Liver
Uptake
(%ID/g)

Spleen
Uptake
(%ID/g)

Kidney
Uptake
(%ID/g)

Referen
ce

¹⁰⁹Pd-

MoAb

225.28S

Human

Melanom

a

13 19.99 5.04 2.69 13.67 [6]

⁹⁹ᵐTc-

Etoposid

e-PLGA

NPs

Dalton's

Lympho

ma

24 ~4.5 ~6.0 ~3.5 ~2.5 [6]

Generic

NPs

(Meta-

analysis)

Various
Not

Specified

0.67

(Median)

10.69

(Median)

6.93

(Median)

3.22

(Median)
[7]

⁹⁹ᵐTc-1-

TG

HCT-116

(Colon)
0.5

0.86 ±

0.27

Not

Specified

Not

Specified

Not

Specified
[8]

Experimental Protocols
Protocol 1: Synthesis of Folate-Targeted Palladium
Nanoparticles
This protocol describes the synthesis of palladium nanoparticles and their subsequent

functionalization with a folate-polyethylene glycol (PEG) ligand for targeted delivery to folate

receptor-overexpressing cancer cells.

Materials:

Palladium(II) chloride (PdCl₂)

Sodium borohydride (NaBH₄)

Folic acid
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N-Hydroxysuccinimide (NHS)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

Amine-terminated polyethylene glycol (NH₂-PEG-COOH)

Dimethyl sulfoxide (DMSO)

Deionized water

Dialysis tubing (MWCO 10 kDa)

Procedure:

Synthesis of Palladium Nanoparticles:

1. Prepare a 1 mM aqueous solution of PdCl₂.

2. Prepare a fresh 2 mM aqueous solution of NaBH₄.

3. Under vigorous stirring, add the NaBH₄ solution dropwise to the PdCl₂ solution at a 4:1

molar ratio (NaBH₄:PdCl₂).

4. Continue stirring for 2 hours at room temperature. The formation of a dark brown/black

solution indicates the formation of palladium nanoparticles.

5. Purify the palladium nanoparticles by centrifugation and resuspension in deionized water

three times.

Activation of Folic Acid:

1. Dissolve folic acid in DMSO to a final concentration of 10 mg/mL.

2. Add EDC and NHS in a 1.2:1.2 molar ratio relative to folic acid.

3. Stir the reaction mixture in the dark at room temperature for 4 hours to activate the

carboxyl group of folic acid.

Conjugation of Folate to PEG:
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1. Dissolve NH₂-PEG-COOH in deionized water.

2. Add the activated folic acid solution to the PEG solution at a 1:1.2 molar ratio

(PEG:activated folate).

3. Adjust the pH of the reaction mixture to 8.0-8.5 and stir for 24 hours at room temperature

in the dark.

4. Purify the folate-PEG-COOH conjugate by dialysis against deionized water for 48 hours.

Conjugation of Folate-PEG to Palladium Nanoparticles:

1. Activate the carboxyl group of the folate-PEG-COOH conjugate using EDC/NHS chemistry

as described in step 2.

2. Add the activated folate-PEG-COOH to the purified palladium nanoparticle suspension.

3. Stir the mixture for 24 hours at room temperature.

4. Purify the folate-targeted palladium nanoparticles by centrifugation to remove

unconjugated ligands.

Protocol 2: Radiolabeling of Folate-Targeted
Nanoparticles with Palladium-109
This protocol outlines the radiolabeling of chelator-conjugated, folate-targeted nanoparticles

with ¹⁰⁹Pd. A bifunctional chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-

tetraacetic acid) is first conjugated to the nanoparticles, which then securely coordinates the

¹⁰⁹Pd.

Materials:

Folate-targeted palladium nanoparticles with surface amine or carboxyl groups

DOTA-NHS-ester

¹⁰⁹PdCl₂ in 0.1 M HCl
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Sodium acetate buffer (0.1 M, pH 5.5)

PD-10 desalting columns

Instant thin-layer chromatography (iTLC) strips

Mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)

Gamma counter

Procedure:

Conjugation of DOTA to Nanoparticles:

1. Disperse the folate-targeted nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

2. Add DOTA-NHS-ester to the nanoparticle suspension in a 10-fold molar excess.

3. Stir the reaction mixture for 4 hours at room temperature.

4. Purify the DOTA-conjugated nanoparticles by centrifugation or size exclusion

chromatography.

Radiolabeling with ¹⁰⁹Pd:

1. To a vial containing the DOTA-conjugated nanoparticles in sodium acetate buffer, add the

¹⁰⁹PdCl₂ solution (activity will depend on the desired specific activity).

2. Incubate the reaction mixture at 90-95°C for 60 minutes.

3. Allow the mixture to cool to room temperature.

Purification and Quality Control:

1. Purify the ¹⁰⁹Pd-labeled nanoparticles from free ¹⁰⁹Pd using a PD-10 desalting column,

eluting with saline.

2. Determine the radiolabeling efficiency by iTLC. Spot the reaction mixture onto an iTLC

strip and develop it with the mobile phase. The ¹⁰⁹Pd-nanoparticles will remain at the
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origin, while free ¹⁰⁹Pd will move with the solvent front.

3. Calculate the radiolabeling efficiency as: (Counts at origin / Total counts) x 100%. A

radiochemical purity of >95% is generally required for in-vivo studies.[2][9]

Protocol 3: In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to assess the cytotoxicity of ¹⁰⁹Pd-based nanopharmaceuticals on cancer cells.

Materials:

Cancer cell line of interest (e.g., MCF-7, HeLa)

Complete cell culture medium

¹⁰⁹Pd-based nanopharmaceuticals

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding:

1. Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well.

2. Incubate for 24 hours to allow for cell attachment.

Treatment:

1. Prepare serial dilutions of the ¹⁰⁹Pd-based nanopharmaceuticals in complete cell culture

medium.
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2. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the

respective wells. Include untreated cells as a control.

3. Incubate the plate for 48 or 72 hours.

MTT Assay:

1. After the incubation period, add 10 µL of MTT solution to each well.

2. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

3. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

4. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

1. Calculate the percentage of cell viability for each concentration relative to the untreated

control.

2. Plot the cell viability against the nanoparticle concentration and determine the IC50 value

(the concentration that inhibits 50% of cell growth).

Mandatory Visualizations
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Caption: Experimental workflow for the development of ¹⁰⁹Pd-based nanopharmaceuticals.
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Caption: NF-κB signaling pathway induced by palladium nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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